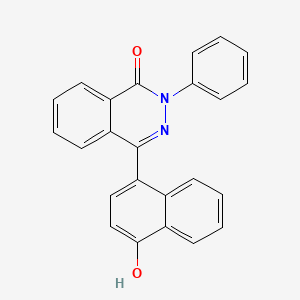
4-(4-Oxonaphthalen-1(4H)-ylidene)-2-phenyl-3,4-dihydrophthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: 4-amino-1-naphthol hydrochloride and methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.
Reaction Conditions: The reaction is carried out in the presence of magnesium sulfate as a drying agent and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or phthalazinone derivatives.
Reduction: Formation of naphthylamines or phenylphthalazinones.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphthalazin-1(2H)-one: Lacks the naphthalene and phenyl groups, making it less complex.
2-Phenylphthalazin-1(2H)-one: Lacks the hydroxynaphthalene group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
61613-43-2 |
|---|---|
Formule moléculaire |
C24H16N2O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-(4-hydroxynaphthalen-1-yl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C24H16N2O2/c27-22-15-14-20(17-10-4-5-11-18(17)22)23-19-12-6-7-13-21(19)24(28)26(25-23)16-8-2-1-3-9-16/h1-15,27H |
Clé InChI |
HZOIIONDYPZQLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


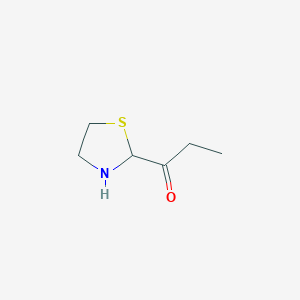
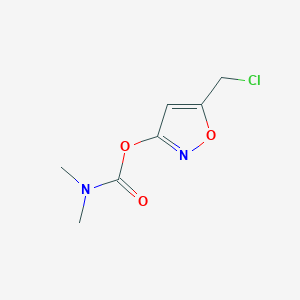
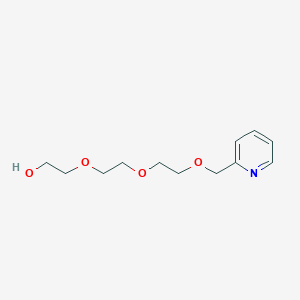
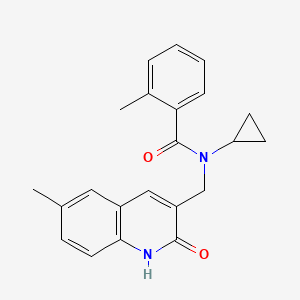
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
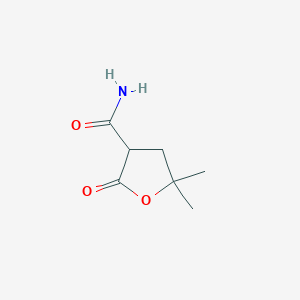
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
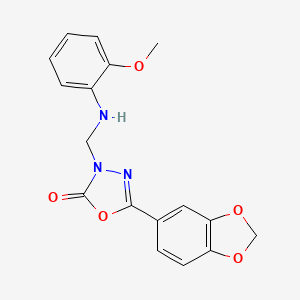
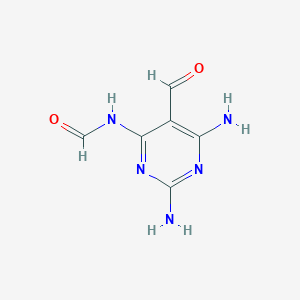
![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

